3-O-Methyl-3-methoxymaxterone

COMT inhibitor catecholamine metabolism neuropharmacology

Sourcing reliable, functionally-characterized steroid-based probes for catecholamine or purinergic research often proves difficult. 3-O-Methyl-3-methoxymaxterone (CAS 92282-70-7) directly addresses this gap with verified polypharmacology. - COMT Inhibition: Displays potent, differential activity against MB-COMT (IC50=5.80 nM) and S-COMT (IC50=13 nM). - P2X3 Antagonism: Offers a non-traditional scaffold for purinergic signaling studies (EC50=80 nM). - Supply Assurance: Shipped globally with rigorous quality control to ensure experimental reproducibility.

Molecular Formula C21H36O3
Molecular Weight 336.516
CAS No. 92282-70-7
Cat. No. B593357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Methyl-3-methoxymaxterone
CAS92282-70-7
Molecular FormulaC21H36O3
Molecular Weight336.516
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)(OC)OC
InChIInChI=1S/C21H36O3/c1-19-11-12-21(23-3,24-4)13-14(19)5-6-15-16-7-8-18(22)20(16,2)10-9-17(15)19/h14-18,22H,5-13H2,1-4H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1
InChIKeyLLKXAWZFTUNUTQ-RBZZARIASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Methyl-3-methoxymaxterone Overview


3-O-Methyl-3-methoxymaxterone (CAS 92282-70-7), also known as (5α,17β)-3,3-dimethoxyandrostan-17-ol, is a synthetic androstane steroid derivative with the molecular formula C21H36O3 and a molecular weight of 336.5 g/mol. Structurally, it is the 3,3-dimethoxy derivative of 5α-androstane-3β,17β-diol (maxterone) [1]. The compound has been investigated for multiple pharmacological activities, including potent inhibition of catechol-O-methyltransferase (COMT) [2], antagonism of P2X purinoceptor 3 (P2X3) [3], and inhibition of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) [4], distinguishing it from simpler androstane diols that lack these specific target interactions.

1
COMT Isoform Dissection Supports membrane-bound vs. soluble COMT studies; reported isoform preference may guide central/peripheral catecholamine research. Assay context-dependent; confirm selectivity in target tissue.
2
Purinergic Signaling Probe Steroid-based P2X3 antagonist scaffold for sensory neuron or pain-pathway research; structurally distinct from small-molecule P2X3 ligands. Data from recombinant rat receptor; verify human P2X3 activity.
3
Androgen Biosynthesis & Polypharmacology Reported 17β-HSD3 inhibition enables steroidogenic pathway interrogation; multi-target profile supports crosstalk studies in prostate or neuroendocrine models. Endogenous steroid background requires careful experimental design.

3-O-Methyl-3-methoxymaxterone vs. Generic Diols


3-O-Methyl-3-methoxymaxterone exhibits a distinct polypharmacology profile that differentiates it from its parent compound, 5α-androstane-3β,17β-diol (maxterone), and other simple androstane diols. While maxterone primarily acts as an endogenous androgen metabolite with affinity for estrogen receptors (ERβ) and androgen receptors [1], the 3,3-dimethoxy modification in 3-O-Methyl-3-methoxymaxterone confers potent inhibitory activity against COMT (IC50 = 5.80–13 nM) [2] and P2X3 antagonism (EC50 = 80 nM) [3]—activities not reported for the unmodified parent diol. These distinct molecular interactions mean that substituting this compound with generic androstane diols would fail to recapitulate its COMT and P2X3 modulatory effects, potentially leading to erroneous conclusions in mechanistic studies or drug discovery programs targeting these pathways.

Target Compound
+ 3,3-dimethoxy acetal protects C3 from Phase II conjugation
+ Reported COMT inhibition and P2X3 antagonism (multi-target)
+ Higher predicted lipophilicity may alter cell permeability profile
Generic Androstane Diols
Free 3β-hydroxyl undergoes rapid glucuronidation/sulfation
No reported COMT or P2X3 modulatory activity
Lower LogP may result in different tissue distribution

Substitution with parent maxterone or simple androstane diols cannot replicate the distinct target engagement profile; verify equivalence in mechanistic studies before replacing.

Quantitative Evidence for 3-O-Methyl-3-methoxymaxterone


Membrane-Bound COMT Inhibition

3-O-Methyl-3-methoxymaxterone exhibits potent inhibition of membrane-bound catechol-O-methyltransferase (MB-COMT) with an IC50 of 5.80 nM in rat brain homogenates [1]. This potency is approximately 2.2-fold greater than its inhibition of soluble COMT (S-COMT, IC50 = 13 nM) in the same species, indicating preferential targeting of the membrane-associated isoform. The assay employed a 20-minute preincubation followed by measurement of metanephrine formation using adrenaline as substrate.

MB-COMT IC50
Head-to-head
5.80 nM
Reported nanomolar inhibition of membrane-bound COMT in rat brain homogenate.
Supports MB-COMT isoform probe selection; assay conditions may influence absolute potency.
COMT inhibitor catecholamine metabolism neuropharmacology

Soluble COMT Inhibition

In a parallel assay using Wistar rat liver homogenates, 3-O-Methyl-3-methoxymaxterone inhibited soluble COMT (S-COMT) with an IC50 of 13 nM [1]. This represents a 2.2-fold lower potency relative to its MB-COMT activity (IC50 = 5.80 nM), demonstrating a measurable isoform selectivity profile. The assay utilized identical preincubation (20 min) and substrate (adrenaline) conditions as the MB-COMT experiment.

S-COMT IC50
Direct comparison
13 nM vs. MB-COMT 5.80 nM (2.2-fold difference)
Measurable MB/S-COMT selectivity; supports central vs. peripheral differentiation.
Selectivity window modest; confirm with isoform-specific controls.
S-COMT peripheral COMT drug metabolism

P2X3 Purinoceptor Antagonism

3-O-Methyl-3-methoxymaxterone acts as an antagonist of recombinant rat P2X purinoceptor 3 (P2X3) with an EC50 of 80 nM, as evaluated at a test concentration of 10 µM in Xenopus oocytes expressing the recombinant receptor [1]. This activity represents a distinct pharmacological mechanism not associated with the parent maxterone scaffold, which is primarily known for steroid hormone receptor interactions.

P2X3 Antagonism
Reported
EC50 80 nM
Steroid-based P2X3 antagonist activity in recombinant rat receptor assay.
No direct comparator data; structural novelty may inform SAR exploration.
P2X3 antagonist pain purinergic signaling

17β-HSD3 Inhibition

3-O-Methyl-3-methoxymaxterone inhibits human 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) with an IC50 of 140 nM, as measured by the reduction in [¹⁴C]-testosterone formation from [¹⁴C]-4-androstene-3,17-dione in human LNCAP cells expressing the enzyme [1]. 17β-HSD3 catalyzes the final step in testicular testosterone biosynthesis, making it a target of interest for androgen deprivation strategies.

17β-HSD3 IC50
Supporting evidence
140 nM
Reported inhibition of human 17β-HSD3 in LNCAP cells; supports steroidogenic pathway research.
Assay used endogenous enzyme expression; verify potency in your cellular model.
17β-HSD3 inhibitor androgen biosynthesis prostate cancer

Predicted Physicochemical Properties

Predicted physicochemical parameters for 3-O-Methyl-3-methoxymaxterone include a calculated LogP of 4.29, density of 1.1±0.1 g/cm³, boiling point of 416.3±15.0 °C at 760 mmHg, and vapor pressure of 0.0±2.2 mmHg at 25°C . These predicted values suggest high lipophilicity and low volatility, which influence solvent selection, storage conditions, and experimental design. In contrast, the parent compound 5α-androstane-3β,17β-diol (maxterone) has a molecular weight of 292.46 g/mol and lacks the 3,3-dimethoxy moiety, resulting in different solubility and stability profiles.

Predicted LogP
Data to verify
4.29 (calculated)
Higher lipophilicity relative to maxterone may influence solubility and cell permeability.
Predicted values require experimental confirmation for critical formulation decisions.
physicochemical properties formulation stability

Structural Distinction from Maxterone

The defining structural feature of 3-O-Methyl-3-methoxymaxterone is the presence of a 3,3-dimethoxy acetal moiety in place of the 3β-hydroxyl group found in maxterone (5α-androstane-3β,17β-diol). This modification converts the C3 position from a secondary alcohol to a dimethyl acetal [1]. This structural change eliminates the compound's susceptibility to glucuronidation and sulfation at the 3-position, metabolic pathways that rapidly inactivate maxterone in vivo. While quantitative metabolic stability data are not available, the chemical transformation from a hydroxyl to a dimethoxy group is known to increase resistance to Phase II conjugation and oxidative metabolism in related steroid scaffolds.

3,3-Dimethoxy Protection
Class-level
Acetal vs. free 3β-OH
Structural modification may reduce Phase II metabolism at C3; comparative PK data unavailable.
Metabolic stability extrapolated from steroid scaffold knowledge; verify in relevant biological matrix.
steroid derivative 3,3-dimethoxy chemical stability

Research Applications of 3-O-Methyl-3-methoxymaxterone


Isoform-Selective COMT Probe

With an IC50 of 5.80 nM for MB-COMT and 13 nM for S-COMT, 3-O-Methyl-3-methoxymaxterone is well-suited for experiments dissecting the distinct physiological roles of membrane-bound versus soluble COMT isoforms [1]. The 2.2-fold selectivity window, while modest, provides a measurable differential that can be exploited in brain vs. peripheral tissue preparations to attribute COMT-mediated effects to specific isoform contributions. Researchers studying catecholamine metabolism, Parkinson's disease pathophysiology, or COMT inhibitor pharmacology will find this compound a valuable addition to their chemical toolbox.

P2X3 Receptor Pharmacology

The demonstrated P2X3 antagonist activity (EC50 = 80 nM) positions 3-O-Methyl-3-methoxymaxterone as a structurally novel probe for investigating purinergic signaling in sensory neurons [2]. Given that P2X3 is a validated target for chronic cough and neuropathic pain, this compound offers researchers a non-traditional steroid-based scaffold for exploring P2X3 antagonism, distinct from typical small-molecule P2X3 antagonists like gefapixant. This structural novelty may reveal new structure-activity relationships or allosteric binding modes.

Androgen-Responsive Polypharmacology

The compound's combined activities—COMT inhibition (IC50 = 5.80–13 nM), P2X3 antagonism (EC50 = 80 nM), and 17β-HSD3 inhibition (IC50 = 140 nM)—make it a unique tool for exploring polypharmacology in systems where catecholamine signaling, purinergic transmission, and androgen biosynthesis intersect [1][2][3]. This is particularly relevant in prostate biology, where COMT and androgen pathways are co-expressed, or in neuroendocrine tissues where all three targets may be present. The compound's ability to simultaneously modulate these distinct pathways enables hypothesis generation regarding functional crosstalk.

Steroid-Based COMT Inhibitor Benchmarking

As a steroid derivative with potent COMT inhibitory activity, 3-O-Methyl-3-methoxymaxterone can serve as a benchmark compound for medicinal chemistry campaigns aiming to develop novel COMT inhibitors with steroid backbones [1]. Its 5.80 nM IC50 against MB-COMT establishes a potency threshold that new analogs must meet or exceed. Furthermore, its 3,3-dimethoxy structural motif provides a starting point for exploring additional substitutions that might improve isoform selectivity or pharmacokinetic properties beyond what has been characterized.

Application
Selection Property
Validation Focus
COMT isoform differentiation studies
MB/S-COMT selectivity profile
Confirm isoform-specific inhibition in target tissue preparations
Purinergic P2X3 receptor pharmacology
Steroid-based antagonist scaffold
Verify human P2X3 activity and selectivity against related P2X subtypes
Androgen biosynthesis pathway research
17β-HSD3 inhibition context
Assess endogenous steroid interference and cellular model relevance
Steroid-based COMT inhibitor benchmarking
Potency threshold for analog evaluation
Compare new analogs against reported MB-COMT IC50 in identical assay format

All applications are for research use only. Compound performance must be validated under your specific experimental conditions.

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